![molecular formula C16H16N2O3S B2903150 N-(4-nitrophenyl)-4-(phenylthio)butanamide CAS No. 899732-74-2](/img/structure/B2903150.png)
N-(4-nitrophenyl)-4-(phenylthio)butanamide
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Overview
Description
N-(4-nitrophenyl)-4-(phenylthio)butanamide is a chemical compound that is commonly used in scientific research. It is a member of the class of amides and is often referred to as NPPTB. This compound has gained a lot of attention due to its unique properties, making it a valuable tool in various research fields.
Mechanism of Action
NPPTB inhibits PKB/Akt activity by binding to the enzyme's PH domain. This binding disrupts the enzyme's ability to interact with its substrates, leading to a decrease in its activity. This, in turn, leads to a decrease in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
NPPTB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PKB/Akt activity. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
NPPTB has several advantages for lab experiments. It is a potent and selective inhibitor of PKB/Akt activity, making it a valuable tool in studying the enzyme's function. However, it has some limitations, including its solubility and stability in aqueous solutions, which can make it challenging to work with.
Future Directions
There are several future directions for research involving NPPTB. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need to develop more potent and selective inhibitors of PKB/Akt activity that can overcome the limitations of NPPTB. Finally, there is a need to study the effects of NPPTB on other cellular processes and signaling pathways to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of N-(4-nitrophenyl)-4-(phenylthio)butanamide involves the reaction between 4-nitroaniline and 4-phenylthiobutanoyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(4-nitrophenyl)-4-(phenylthio)butanamide is widely used in scientific research due to its ability to inhibit the activity of protein kinase B (PKB/Akt). This kinase plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Inhibiting PKB/Akt activity can, therefore, have significant implications in the treatment of various diseases, including cancer.
properties
IUPAC Name |
N-(4-nitrophenyl)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNWXUZKHBGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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